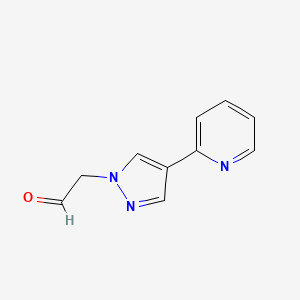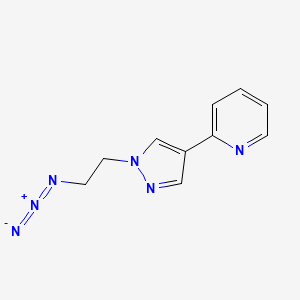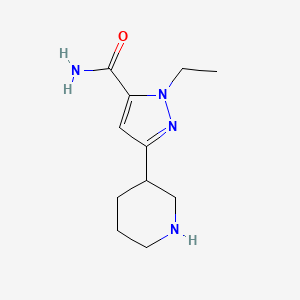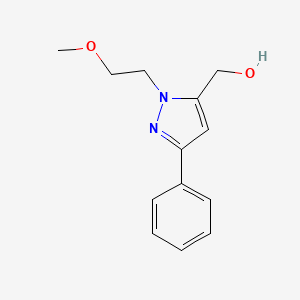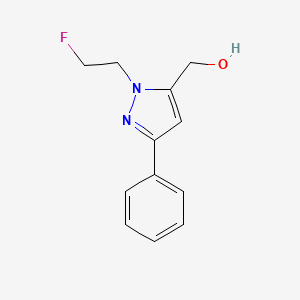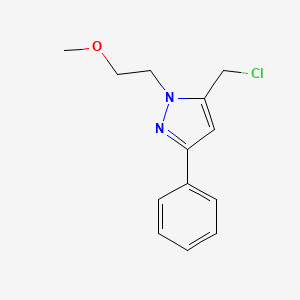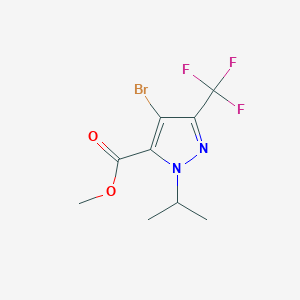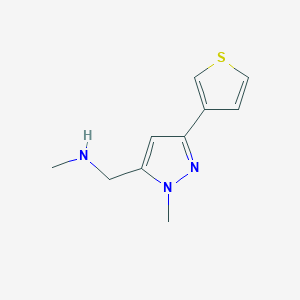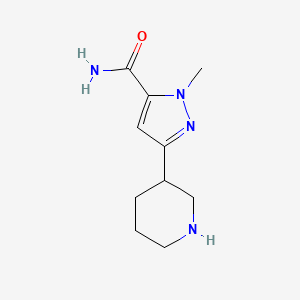
2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
“2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A variety of methods have been reported for the synthesis of pyrazoles, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions, and N-arylation of nitrogen-containing heterocycles . The specific reactions that “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” can undergo would depend on the specific conditions and reagents used .Aplicaciones Científicas De Investigación
Antileishmanial Activity
This compound has shown promising results in the treatment of leishmaniasis, a disease caused by protozoan parasites. A study demonstrated that certain pyrazole derivatives exhibit potent antileishmanial activity, with one compound displaying superior activity compared to standard drugs . This suggests that derivatives of 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid could be developed into effective antileishmanial agents.
Antimalarial Potential
In addition to its antileishmanial properties, this class of compounds has also been evaluated for antimalarial effects. Some derivatives have shown significant inhibition effects against Plasmodium berghei, a rodent malaria parasite, indicating potential for the development of new antimalarial drugs .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with biological targets. These studies help justify the observed biological activities and guide the design of more potent and selective agents. For instance, the docking study of a pyrazole derivative in the LmPTR1 pocket revealed a lower binding free energy, suggesting a strong interaction with the target .
Antibacterial Properties
Pyrazole compounds, including derivatives of the specified acid, have been identified with antibacterial properties. This makes them candidates for the development of new antibacterial drugs, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives make them suitable for the development of new anti-inflammatory medications. These compounds can potentially treat various inflammatory conditions without the side effects associated with current drugs .
Cancer Research
Pyrazole derivatives have been explored for their anticancer activities. They may inhibit the growth of cancer cells and could be used to develop novel chemotherapeutic agents. The research in this area is particularly important given the ongoing need for more effective cancer treatments .
Direcciones Futuras
The future directions for “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by pyrazole derivatives, they could be promising candidates for the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities .
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHRIWPNICPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




